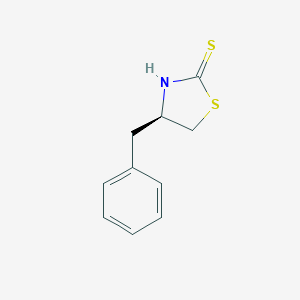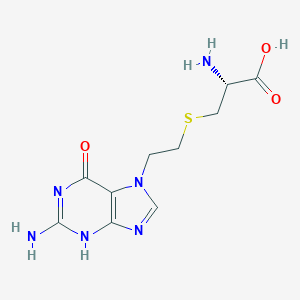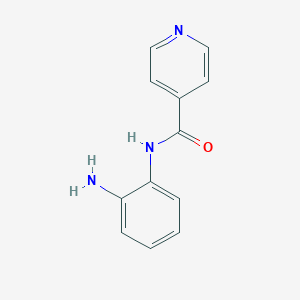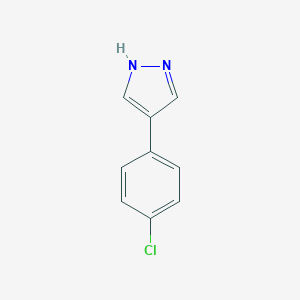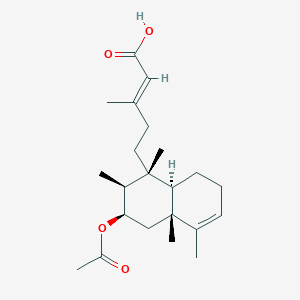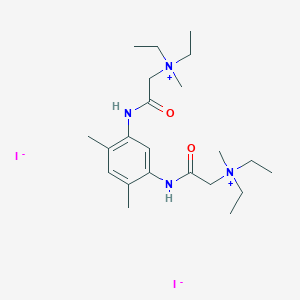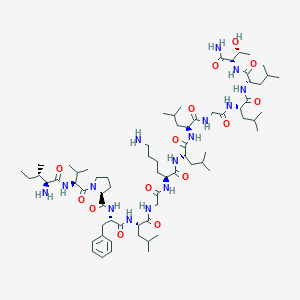
Ictp-lys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICPT-Lys is a peptide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the use of solid-phase peptide synthesis. ICPT-Lys has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Wirkmechanismus
The mechanism of action of ICPT-Lys is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the activation of various cellular processes, including gene expression, cell proliferation, and differentiation.
Biochemische Und Physiologische Effekte
ICPT-Lys has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, modulate immune responses, and promote cell proliferation and differentiation. Additionally, ICPT-Lys has been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for use in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ICPT-Lys is its ability to regulate gene expression, which makes it a valuable tool for studying the role of specific genes in various cellular processes. Additionally, ICPT-Lys has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one of the limitations of ICPT-Lys is its cost, as it can be expensive to synthesize and purify.
Zukünftige Richtungen
There are several potential future directions for research involving ICPT-Lys. One area of interest is its potential applications in cancer research, as it has been found to have anti-tumor effects in various cancer models. Additionally, ICPT-Lys may have applications in regenerative medicine, as it has been shown to promote cell proliferation and differentiation. Further research is needed to fully understand the mechanism of action of ICPT-Lys and its potential applications in various research fields.
In conclusion, ICPT-Lys is a promising peptide-based compound that has potential applications in various scientific research fields. Its unique synthesis method and wide range of biochemical and physiological effects make it a valuable tool for studying cellular processes and disease models. Further research is needed to fully understand the mechanism of action of ICPT-Lys and its potential applications in various research fields.
Synthesemethoden
ICPT-Lys is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. This method allows for the precise control of peptide length and sequence, resulting in a highly pure and homogeneous product. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Wissenschaftliche Forschungsanwendungen
ICPT-Lys has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to regulate gene expression, modulate immune responses, and promote cell proliferation and differentiation. These properties make ICPT-Lys a promising candidate for use in various research studies, including cancer research, immunology, and regenerative medicine.
Eigenschaften
CAS-Nummer |
108567-69-7 |
|---|---|
Produktname |
Ictp-lys |
Molekularformel |
C69H119N15O14 |
Molekulargewicht |
1382.8 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C69H119N15O14/c1-16-43(14)56(71)68(97)82-57(42(12)13)69(98)84-28-22-26-53(84)67(96)81-52(34-45-23-18-17-19-24-45)65(94)78-48(30-38(4)5)61(90)73-35-54(86)75-46(25-20-21-27-70)62(91)79-50(32-40(8)9)64(93)77-47(29-37(2)3)60(89)74-36-55(87)76-49(31-39(6)7)63(92)80-51(33-41(10)11)66(95)83-58(44(15)85)59(72)88/h17-19,23-24,37-44,46-53,56-58,85H,16,20-22,25-36,70-71H2,1-15H3,(H2,72,88)(H,73,90)(H,74,89)(H,75,86)(H,76,87)(H,77,93)(H,78,94)(H,79,91)(H,80,92)(H,81,96)(H,82,97)(H,83,95)/t43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-/m0/s1 |
InChI-Schlüssel |
ZYWSYGCTLVIXKJ-NULZCUFFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N |
Sequenz |
IVPFLGKLLGLLT |
Synonyme |
7-lysine-Icaria chemotactic peptide Icaria chemotactic peptide, 7-lysine- Icaria chemotactic peptide, Lys(7)- ICTP-Lys Ile-Val-Pro-Phe-Leu-Gly-Lys-Leu-Leu-Gly-Leu-Leu-Thr-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



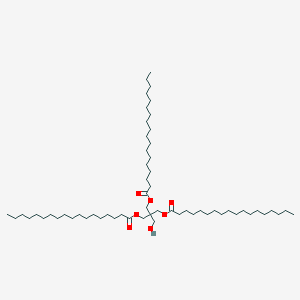
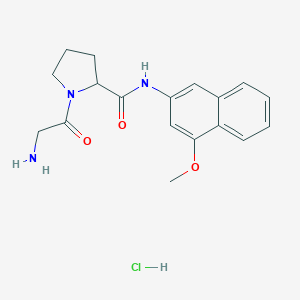
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
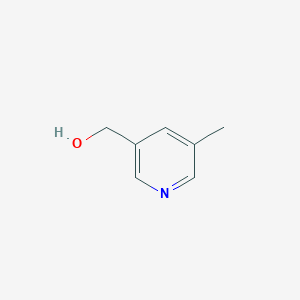
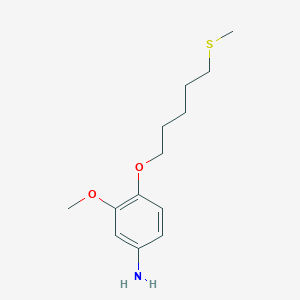
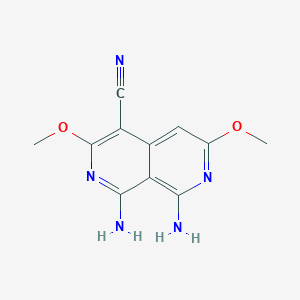

![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
